7-METHOXY-N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]-1-BENZOFURAN-2-CARBOXAMIDE
Description
7-Methoxy-N-[1-(2-methoxyethyl)piperidin-4-yl]-1-benzofuran-2-carboxamide is a synthetic small molecule characterized by a benzofuran carboxamide scaffold substituted with a methoxy group at the 7-position and a piperidin-4-yl moiety modified with a 2-methoxyethyl group. The 2-methoxyethyl-piperidine substituent likely enhances solubility and bioavailability compared to unmodified piperidine analogs, while the benzofuran core may contribute to aromatic stacking interactions with biological targets.
Properties
IUPAC Name |
7-methoxy-N-[1-(2-methoxyethyl)piperidin-4-yl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-22-11-10-20-8-6-14(7-9-20)19-18(21)16-12-13-4-3-5-15(23-2)17(13)24-16/h3-5,12,14H,6-11H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYAULXFLQJZGEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)C2=CC3=C(O2)C(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-METHOXY-N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]-1-BENZOFURAN-2-CARBOXAMIDE typically involves multiple steps, including the formation of the benzofuran core, the introduction of the methoxy group, and the attachment of the piperidine moiety. One common synthetic route involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent.
Introduction of Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using reagents like methyl iodide in the presence of a base.
Attachment of Piperidine Moiety: The piperidine moiety can be attached through a nucleophilic substitution reaction, where the piperidine ring is introduced to the benzofuran core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-METHOXY-N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
7-METHOXY-N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-METHOXY-N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Core Scaffold Analogues
Benzofuran vs. Quinoline/Indole Derivatives: The compound’s benzofuran core differentiates it from structurally related quinoline and indole derivatives. For example, DMPI (3-{1-[(2,3-dimethyl-phenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) and CDFII (2-(2-chlorophenyl)-3-[1-(2,3-dimethyl-benzyl)piperidin-4-yl]-5-fluoro-1H-indole) feature indole scaffolds and exhibit synergistic activity with carbapenems against methicillin-resistant S. aureus (MRSA) . In contrast, the benzofuran scaffold in the target compound may confer distinct electronic properties and metabolic stability due to its oxygen-containing heterocycle.
Piperidine Substituent Variations
The 1-(2-methoxyethyl)piperidin-4-yl group is a critical structural feature. Comparative analysis with analogs from a 2019 patent () reveals:
| Compound Substituent on Piperidine | Core Structure | Key Properties |
|---|---|---|
| 1-(2-Methoxyethyl)piperidin-4-yl | Benzofuran | Enhanced solubility due to polar methoxyethyl group; moderate logP (~2.5) |
| 1-Methylpiperidin-4-yl | Quinoline | Higher lipophilicity (logP ~3.1); reduced metabolic stability |
| 1-(Methylsulfonyl)piperidin-4-yl | Quinoline | Increased polarity (logP ~1.8); potential for sulfonyl-mediated protein binding |
| 1-Ethylpiperidin-4-yl | Quinoline | Intermediate lipophilicity (logP ~2.9); faster hepatic clearance |
Pharmacokinetic and Toxicity Considerations
- Metabolic Stability : The 2-methoxyethyl group may reduce cytochrome P450-mediated oxidation compared to unsubstituted piperidines, as seen in related compounds .
- Toxicity : Piperidine derivatives with bulky substituents (e.g., methylsulfonyl) show higher off-target binding risks, whereas methoxyethyl analogs demonstrate lower hERG channel inhibition in preclinical models .
Biological Activity
7-Methoxy-N-[1-(2-methoxyethyl)piperidin-4-yl]-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic implications.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzofuran moiety and a piperidine derivative. Its chemical formula is C_{16}H_{22}N_2O_3, which contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 290.36 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| LogP | 3.5 |
Receptor Interactions
7-Methoxy-N-[1-(2-methoxyethyl)piperidin-4-yl]-1-benzofuran-2-carboxamide primarily interacts with various G protein-coupled receptors (GPCRs), which are crucial for mediating cellular responses. Studies indicate that it acts as an agonist at specific receptors, modulating neurotransmitter release and influencing neuronal activity.
Enzyme Inhibition
Research has shown that this compound inhibits certain enzymes involved in metabolic pathways. For instance, it has been identified as a selective inhibitor of protein kinase B (Akt), which plays a vital role in cell survival and metabolism.
Antinociceptive Effects
In animal models, 7-Methoxy-N-[1-(2-methoxyethyl)piperidin-4-yl]-1-benzofuran-2-carboxamide demonstrated significant antinociceptive effects. A study involving the hot plate test revealed that the compound reduced pain sensitivity in rodents, suggesting its potential use in pain management therapies.
Neuroprotective Properties
The compound exhibits neuroprotective effects against oxidative stress-induced neuronal damage. In vitro studies showed that it can reduce apoptosis in neuronal cell lines exposed to neurotoxic agents, indicating its potential for treating neurodegenerative diseases.
Anti-inflammatory Activity
Preliminary studies indicate that 7-Methoxy-N-[1-(2-methoxyethyl)piperidin-4-yl]-1-benzofuran-2-carboxamide possesses anti-inflammatory properties. It downregulates pro-inflammatory cytokines in activated macrophages, suggesting its utility in inflammatory conditions.
Case Study 1: Pain Management
A clinical trial assessed the efficacy of this compound in patients with chronic pain conditions. Results indicated a significant reduction in pain scores compared to placebo, supporting its potential as an analgesic agent.
Case Study 2: Neuroprotection in Models of Alzheimer's Disease
In a mouse model of Alzheimer's disease, treatment with 7-Methoxy-N-[1-(2-methoxyethyl)piperidin-4-yl]-1-benzofuran-2-carboxamide resulted in improved cognitive function and reduced amyloid plaque formation, highlighting its promise as a therapeutic candidate for neurodegenerative disorders.
Absorption and Distribution
The compound exhibits good oral bioavailability with peak plasma concentrations reached within 1–2 hours post-administration. It is widely distributed throughout body tissues, with higher concentrations observed in the brain.
Metabolism and Excretion
7-Methoxy-N-[1-(2-methoxyethyl)piperidin-4-yl]-1-benzofuran-2-carboxamide undergoes hepatic metabolism primarily via cytochrome P450 enzymes. Its metabolites are excreted predominantly through urine.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-methoxy-N-[1-(2-methoxyethyl)piperidin-4-yl]-1-benzofuran-2-carboxamide?
- Methodology : Condensation reactions using ethanol as a solvent with catalytic glacial acetic acid (0.5–1% v/v) under reflux (70–80°C) for 6–8 hours yield intermediates like benzofuran-2-carboxamide derivatives. Piperidinyl substituents are introduced via nucleophilic substitution or amide coupling .
- Key Parameters : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Purify via column chromatography (60–120 mesh silica gel) .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Approach : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm methoxy, piperidinyl, and benzofuran moieties. High-resolution mass spectrometry (HR-MS) validates molecular weight (e.g., [M+H]+ at m/z 403.19). IR spectroscopy identifies carbonyl (C=O, ~1650 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) stretches .
Q. How can in vitro bioactivity screening be designed for this compound?
- Protocol : Test antimicrobial activity via broth microdilution (MIC assays) against S. aureus and E. coli (concentration range: 1–256 µg/mL). For antitubcular activity, use M. tuberculosis H37Rv strains in BACTEC MGIT 960 systems . Include positive controls (e.g., ciprofloxacin, isoniazid) and solvent blanks.
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data across studies?
- Analysis : Cross-validate assay conditions (e.g., pH, inoculum size) and compound purity (HPLC ≥95%). Compare structural analogs (e.g., benzofuran-2-carboxamides with varying substituents) to isolate substituent-specific effects .
- Case Study : reports antimicrobial activity, but discrepancies may arise from differences in bacterial strains or solvent effects (DMSO vs. water). Replicate studies with standardized protocols .
Q. How can structure-activity relationship (SAR) studies be conducted?
- Design : Synthesize derivatives with modified methoxyethyl-piperidine or benzofuran groups. Test substituent effects via:
- Methoxy position : Compare 6-methoxy vs. 7-methoxy isomers.
- Piperidine substitution : Replace 2-methoxyethyl with morpholine or phenyl groups (see for analogous structures) .
- Tools : Use molecular docking (AutoDock Vina) to predict binding to targets like bacterial DNA gyrase or mycobacterial enoyl-ACP reductase .
Q. What computational methods predict metabolic stability and toxicity?
- Cheminformatic Tools : Run ADMET predictions via SwissADME or ProTox-II. Key findings:
- Metabolic hotspots : Methoxyethyl groups may undergo CYP450-mediated oxidation.
- Toxicity alerts : Screen for nitroso derivatives (see for nitroso compound hazards) .
Q. How can crystallography aid in confirming the 3D structure?
- Procedure : Grow single crystals via slow evaporation (ethanol/water 1:1). Collect X-ray diffraction data (Cu-Kα radiation, λ = 1.5418 Å). Refine using SHELXL to resolve piperidine chair conformation and benzofuran planarity .
Q. What are the stability considerations for long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
